molecular formula C12H16O4 B8624858 Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate

Ethyl 3-(4-hydroxyphenyl)-3-methoxypropanoate

Cat. No. B8624858
M. Wt: 224.25 g/mol
InChI Key: LKGOWIGLGONACY-UHFFFAOYSA-N
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Patent
US08859494B2

Procedure details

9.3 g of ethyl 3-(4-benzyloxyphenyl)-3-methoxypropionate were dissolved in 200 ml of ethanol, and 1.1 g of palladium on activated carbon (10%) were added. The mixture was stirred under a hydrogen atmosphere at room temperature for two hours. The reaction mixture was filtered through a nylon membrane filter (0.45 μm) and washed with 200 ml of ethanol, and the filtrate was concentrated under reduced pressure. This gave 6.7 g of ethyl 3-(4-hydroxyphenyl)-3-methoxypropionate.
Name
ethyl 3-(4-benzyloxyphenyl)-3-methoxypropionate
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]([O:22][CH3:23])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH:15]([O:22][CH3:23])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:13][CH:14]=1

Inputs

Step One
Name
ethyl 3-(4-benzyloxyphenyl)-3-methoxypropionate
Quantity
9.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CC(=O)OCC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a nylon membrane
FILTRATION
Type
FILTRATION
Details
filter (0.45 μm)
WASH
Type
WASH
Details
washed with 200 ml of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=CC=C(C=C1)C(CC(=O)OCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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